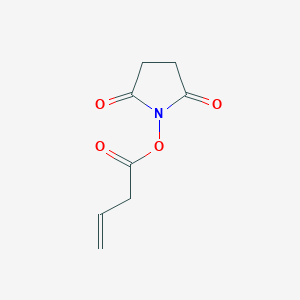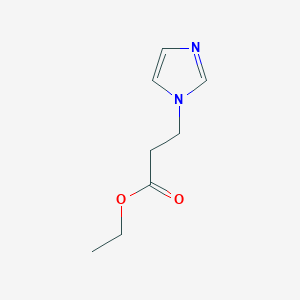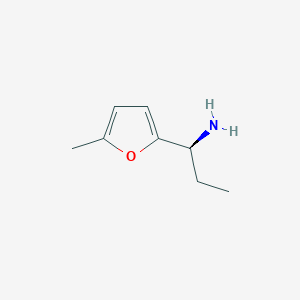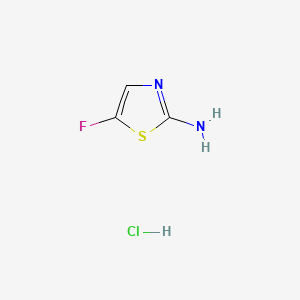
2,5-Dioxopyrrolidin-1-yl but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A solvent-controlled two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters and 3- (2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes has been reported . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields .Molecular Structure Analysis
The molecular weight of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 183.16 . The IUPAC name is 1-(3-butenoyloxy)-2,5-pyrrolidinedione . The InChI code is 1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 .Physical And Chemical Properties Analysis
The melting point of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 34-35°C . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation for Anticonvulsant Activity
A notable application of 2,5-Dioxopyrrolidin-1-yl but-3-enoate is in the synthesis of new hybrid anticonvulsant agents. Studies have demonstrated the creation of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Preliminary pharmacological screenings in mice showed significant protection in various seizure models, with certain compounds displaying potent activity and favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
Electropolymerization for Electrochromic Device Application
Another application involves the synthesis of a new monomer, leading to the electropolymerization of 2,5-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-phenyl-1H-pyrrole (ENE) from pyrrole, which exhibits distinctive color changes upon doping, indicating multichromic properties. This development has implications for creating electrochromic devices with high coloration efficiency and specific optical band gaps, demonstrating the versatility of 2,5-Dioxopyrrolidin-1-yl but-3-enoate derivatives in materials science (Carbas et al., 2014).
Enhancement of Monoclonal Antibody Production
In biotechnological research, derivatives of 2,5-Dioxopyrrolidin-1-yl but-3-enoate have been explored for their ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. One such compound showed a notable increase in monoclonal antibody production, along with a suppression of cell growth and modifications to glycosylation patterns, highlighting its potential in improving the efficiency and quality of therapeutic antibody production (Aki et al., 2021).
Fluorescent Labeling of Biopolymers
The chemical also serves as a building block in the synthesis of fluorescent derivatives for labeling amine residues in biopolymers, such as nucleic acids. This application is crucial for biological assays and molecular biology research, where the detection and quantification of specific biomolecules are required. The synthesized derivative has shown effectiveness in labeling and detecting RNA molecules, offering a new tool for RNA-based research and diagnostics (Crovetto et al., 2008).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWAFUUESAUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl but-3-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)


